![molecular formula C9H13NO B11958952 2-(2-Methoxyethyl)-6-methylpyridine CAS No. 71172-56-0](/img/structure/B11958952.png)
2-(2-Methoxyethyl)-6-methylpyridine
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Overview
Description
2-(2-Methoxyethyl)-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a 2-methoxyethyl group at the second position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)-6-methylpyridine typically involves the alkylation of 6-methylpyridine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as nickel dichloride in combination with zinc dust can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 2-(2-methoxyethyl)-6-methylpiperidine.
Substitution: It can participate in electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-(2-methoxyethyl)-6-methylpiperidine.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
2-(2-Methoxyethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may act as a ligand for certain pyridine-binding proteins .
Comparison with Similar Compounds
2-Methoxyethanol: An organic compound with similar functional groups but different applications.
2-(2-Methoxyethyl)phenol: Another compound with a 2-methoxyethyl group but attached to a phenol ring.
Uniqueness: 2-(2-Methoxyethyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Biological Activity
2-(2-Methoxyethyl)-6-methylpyridine, with the molecular formula C10H13NO and a molecular weight of approximately 163.22 g/mol, is an organic compound notable for its potential biological activities. This compound features a pyridine ring substituted with a methoxyethyl group at the 2-position and a methyl group at the 6-position, which contributes to its unique chemical properties and biological interactions. Recent studies have highlighted its antimicrobial properties and potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial agent. Its ability to modulate enzyme activity suggests potential therapeutic applications in pharmacology. The compound has been shown to interact with various biological targets, influencing metabolic pathways and cellular processes.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that derivatives of this compound demonstrated notable antibacterial and antifungal activity. Specifically, a nickel complex derived from this pyridine exhibited significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations exceeding 40 µg/mL, along with antifungal activity against Candida albicans and Candida tropicalis at concentrations above 30 µg/mL .
Case Study: Gallstone Dissolution
A recent study evaluated the efficacy of this compound as a topical agent for gallstone dissolution in a porcine model. The findings revealed that this compound offered superior solubility compared to methyl-tert-butyl ether (MTBE), achieving dissolution rates of 75%, 95%, and 100% at intervals of 60, 120, and 240 minutes, respectively (P < 0.05). In vivo assessments indicated that it exhibited approximately 1.8 times higher solubility than MTBE, with significantly lower toxicological profiles, suggesting its potential as a safer alternative for gallstone treatment .
Parameter | MMP (this compound) | MTBE |
---|---|---|
Solubility at 60 min | 75% | 56% |
Solubility at 120 min | 95% | 69% |
Solubility at 240 min | 100% | 82% |
Toxicity | Lower levels of apoptosis/inflammation | Higher toxicity levels |
The biological activity of this compound may be attributed to its ability to bind with specific enzymes or receptors within biological systems. Interaction studies suggest that it can inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing various cellular processes. For instance, docking studies indicated strong binding affinity with proteins such as dihydrofolate reductase from S. aureus, showcasing its potential as an antibacterial agent .
Properties
CAS No. |
71172-56-0 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-6-methylpyridine |
InChI |
InChI=1S/C9H13NO/c1-8-4-3-5-9(10-8)6-7-11-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
ZKQBRFRQZNYNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCOC |
Origin of Product |
United States |
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